- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

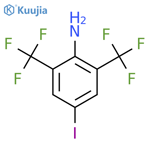

Cas no 97760-97-9 (4-Iodo-2-trifluoromethylaniline)

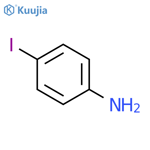

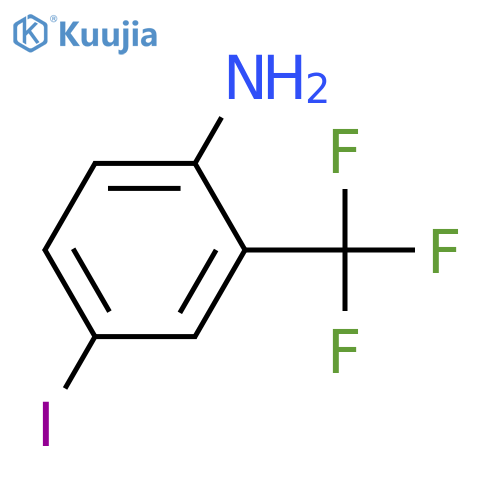

97760-97-9 structure

Nombre del producto:4-Iodo-2-trifluoromethylaniline

Número CAS:97760-97-9

MF:C7H5F3IN

Megavatios:287.02098441124

MDL:MFCD04972657

CID:803622

PubChem ID:3289432

4-Iodo-2-trifluoromethylaniline Propiedades químicas y físicas

Nombre e identificación

-

- 2-Amino-5-iodobenzotrifluoride

- 4-iodo-2-(trifluoromethyl)aniline

- 4-iodo-2-trifluoromethyl-aniline

- 4-Iodo-2-trifluoroMethylaniline

- 4-iodo-2-trifluoromethylphenylamine

- Benzenamine, 4-iodo-2-(trifluoromethyl)-

- PubChem2772

- MAJKZNONEQIIGP-UHFFFAOYSA-N

- 2-(Trifluoromethyl)-4-iodoaniline

- SBB051746

- 4-Iodo-2-trifluoromethyl-phenylamine

- 4-iodo-2-(trifluoromethyl)phenylamine

- 4-iodo-2-(trifluoromethyl)ben

- 4-Iodo-2-(trifluoromethyl)benzenamine (ACI)

- MFCD04972657

- SCHEMBL786516

- SB82334

- AC-26140

- DTXSID40391101

- AKOS000111256

- SY024083

- CS-0041150

- PS-7183

- EN300-339400

- 97760-97-9

- 4-Iodo-2-trifluoromethylaniline

-

- MDL: MFCD04972657

- Renchi: 1S/C7H5F3IN/c8-7(9,10)5-3-4(11)1-2-6(5)12/h1-3H,12H2

- Clave inchi: MAJKZNONEQIIGP-UHFFFAOYSA-N

- Sonrisas: FC(C1C(N)=CC=C(I)C=1)(F)F

Atributos calculados

- Calidad precisa: 286.94200

- Masa isotópica única: 286.942

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 12

- Cuenta de enlace giratorio: 0

- Complejidad: 159

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: 2.8

- Superficie del Polo topológico: 26

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: 1.948

- Punto de fusión: No data available

- Punto de ebullición: 262 ºC

- Punto de inflamación: 112 ºC

- índice de refracción: 1.57

- PSA: 26.02000

- Logp: 3.47340

- Presión de vapor: No data available

4-Iodo-2-trifluoromethylaniline Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: Irritant

-

Declaración de advertencia:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Código de categoría de peligro: 20/21/22-36/37/38

- Instrucciones de Seguridad: S26; S36/37/39

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R20/21/22

- Condiciones de almacenamiento:Store at 4 ° C, -4 ° C is better

- Nivel de peligro:IRRITANT

4-Iodo-2-trifluoromethylaniline Datos Aduaneros

- Código HS:2921420090

- Datos Aduaneros:

China Customs Code:

2921420090Overview:

2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

4-Iodo-2-trifluoromethylaniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013033537-250mg |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 250mg |

$499.20 | 2023-08-31 | |

| Enamine | EN300-339400-0.5g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.5g |

$465.0 | 2025-03-18 | |

| Enamine | EN300-339400-0.25g |

4-iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95.0% | 0.25g |

$447.0 | 2025-03-18 | |

| TRC | I724785-250mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 250mg |

$75.00 | 2023-05-18 | ||

| Apollo Scientific | PC2012-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

£15.00 | 2025-02-21 | |

| eNovation Chemicals LLC | K89870-1g |

2-Amino-5-iodobenzotrifluoride |

97760-97-9 | 97% | 1g |

$130 | 2024-05-23 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NE288-20g |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 98% | 20g |

455.0CNY | 2021-08-04 | |

| TRC | I724785-500mg |

4-Iodo-2-trifluoromethylaniline |

97760-97-9 | 500mg |

$87.00 | 2023-05-18 | ||

| Chemenu | CM118469-25g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 95+% | 25g |

$54 | 2024-07-18 | |

| Alichem | A013033537-1g |

4-Iodo-2-(trifluoromethyl)aniline |

97760-97-9 | 97% | 1g |

$1519.80 | 2023-08-31 |

4-Iodo-2-trifluoromethylaniline Métodos de producción

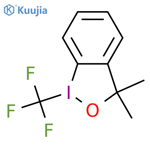

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Catalysts: Fluorescein Solvents: Dimethylformamide , Water ; 4 h, rt

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

1.1 Reagents: Potassium carbonate Catalysts: Nickel dihydroxide Solvents: Dimethyl sulfoxide ; 2 h, 35 °C

Referencia

- Method for preparation of trifluoromethylated aniline compoundsPreparation method of trifluoromethyl aromatic amineNickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines with Togni's Reagent, China, 2018, 20(13), 3732-3735

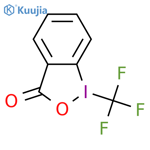

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referencia

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

1.2 < 60 °C; 2 h, 50 - 60 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 2 h, 50 °C

1.2 Reagents: Water

Referencia

- Synthesis of tradinterol hydrochlorideAn improved synthesis of trantinterolA process for preparing benzeneethanol derivatives, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referencia

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referencia

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 7

Condiciones de reacción

1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C

Referencia

- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium carbonate , Iodobenzene diacetate Catalysts: Propanoic acid, 2,2-dimethyl-, silver(1+) salt (1:1) Solvents: 1,4-Dioxane ; 24 h, 80 °C

Referencia

- Silver-Catalyzed Trifluoromethylation of ortho CH Bonds in Anilines, ChemistrySelect, 2020, 5(39), 12148-12150

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 6 h, 75 °C

Referencia

- Transition metal-free direct C-H trifluoromethyltion of (hetero)arenes with Togni's reagent, Tetrahedron Letters, 2020, 61(9),

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Potassium carbonate Catalysts: fac-Tris(2-(2-pyridinyl)phenyl)iridium Solvents: 1,2-Dichloroethane ; 24 h, rt

Referencia

- Visible-light-mediated direct perfluoroalkylation and trifluoromethylation of free anilines, Tetrahedron Letters, 2017, 58(41), 3939-3941

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C; 50 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.1 Reagents: Potassium persulfate Catalysts: Copper bromide (CuBr) Solvents: Acetonitrile ; 12 h, 50 °C

2.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of AnilinesCoordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Potassium acetate , 1-(Acetyloxy)-1,2-benziodoxol-3(1H)-one Solvents: Acetonitrile ; 1 h, 80 °C; 12 h, 80 °C

Referencia

- Method for synthesizing 2-aminotrifluoromethylbenzene and its derivative, China, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 12 h, 100 °C; 100 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized

Referencia

- Coordinating Activation Strategy-Induced Selective C-H Trifluoromethylation of Anilines, ChemCatChem, 2018, 10(5), 965-970

4-Iodo-2-trifluoromethylaniline Raw materials

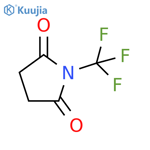

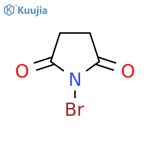

- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-

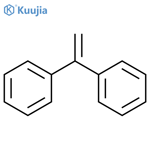

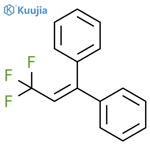

- 1,1-Diphenylethylene

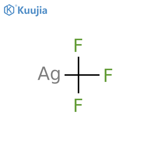

- SILVER, (TRIFLUOROMETHYL)-

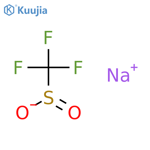

- Sodium Triflinate

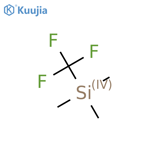

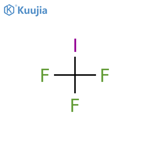

- Togni’s Reagent

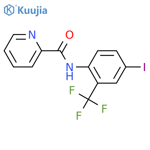

- N-[4-Iodo-2-(trifluoromethyl)phenyl]-2-pyridinecarboxamide

- Trifluoroiodomethane

- N-(4-Iodophenyl)-2-pyridinecarboxamide

- 1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one

- trimethyl(trifluoromethyl)silane

- N-Bromosuccinimide

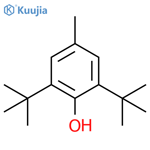

- Butylated hydroxytoluene

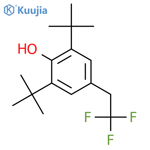

- 4-Iodoaniline

4-Iodo-2-trifluoromethylaniline Preparation Products

4-Iodo-2-trifluoromethylaniline Literatura relevante

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

97760-97-9 (4-Iodo-2-trifluoromethylaniline) Productos relacionados

- 2138560-22-0(3-(2-chloro-6-hydroxyphenyl)benzoic acid)

- 2166985-75-5(1-[3-(thiophen-2-yl)pyrrolidin-1-yl]pent-4-en-1-one)

- 1349716-15-9(4-Bromo-5-chloro-2-fluorobenzonitrile)

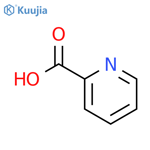

- 33077-70-2(4-(Pyridine-2-carbonyl)phenol)

- 2378489-93-9((S)-2-Amino-2-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride)

- 2694789-03-0(7-(Dimethylphosphoryl)quinoline)

- 1350478-98-6(N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 2172228-64-5(2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-N-methylacetamido}-2-methylpropanoic acid)

- 2140264-54-4(rac-(1R,2S)-2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride, trans)

Proveedores recomendados

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Baoji Haoxiang Bio-technology Co.Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Wuhan Comings Biotechnology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Wuhan ChemNorm Biotech Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos